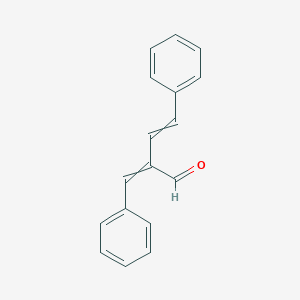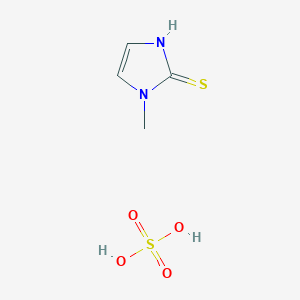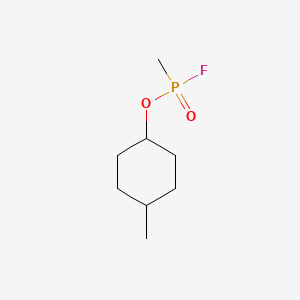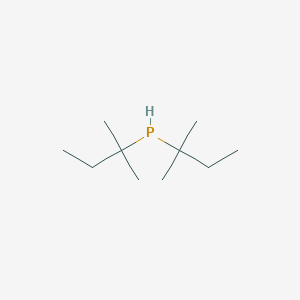
Benzyl (2-chloro-2-oxoethyl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-chloro-2-oxoethyl)methylcarbamate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-chloro-2-oxoethyl)methylcarbamate typically involves the reaction of benzyl chloroformate with methylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: Benzyl (2-chloro-2-oxoethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)methylcarbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)methylcarbamate.
Substitution: Formation of benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives.
科学的研究の応用
Benzyl (2-chloro-2-oxoethyl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Benzyl (2-chloro-2-oxoethyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to inhibition of its activity. The pathways involved in its mechanism of action include nucleophilic attack and formation of stable intermediates.
類似化合物との比較
- Benzyl (2-oxoethyl)methylcarbamate
- Benzyl (2-hydroxyethyl)methylcarbamate
- Benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives
Comparison: Benzyl (2-chloro-2-oxoethyl)methylcarbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. Compared to its analogs, it exhibits different reactivity patterns in substitution reactions and has specific applications in enzyme inhibition studies.
特性
CAS番号 |
114370-91-1 |
|---|---|
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC名 |
benzyl N-(2-chloro-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H12ClNO3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
XWJAATAVMWFDGN-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)Cl)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


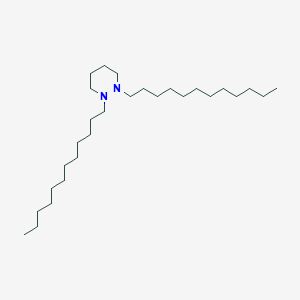
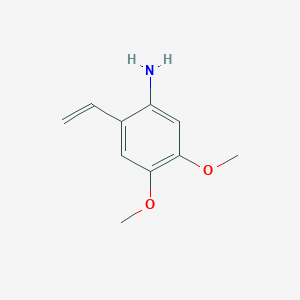
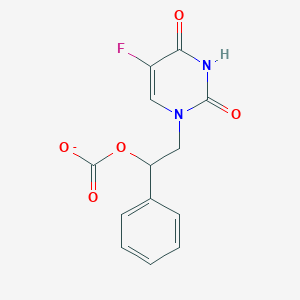
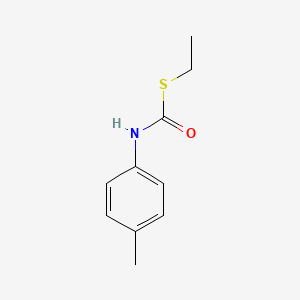
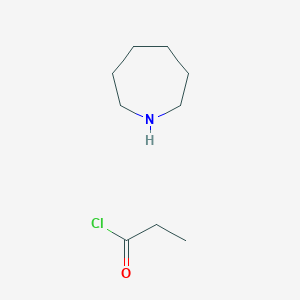
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
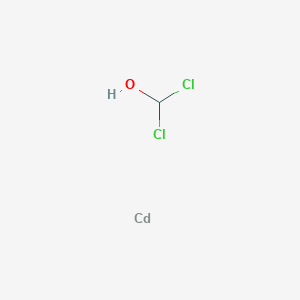
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
